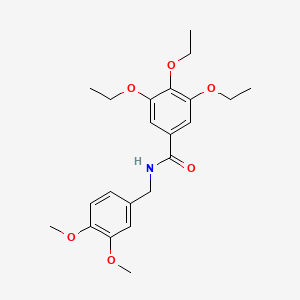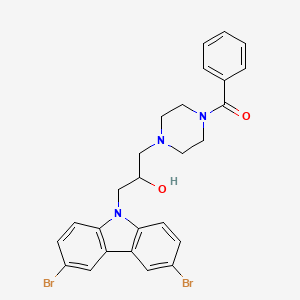
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol, also known as BRD-7929, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol is not fully understood. However, studies have shown that this compound acts as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in gene expression, and inhibiting their activity can lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has also been shown to have neuroprotective effects, which make it a potential candidate for treating neurodegenerative diseases.
实验室实验的优点和局限性
One of the primary advantages of using 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying cancer cell growth and developing new cancer treatments. Additionally, this compound has also been shown to have neuroprotective effects, which make it a potential candidate for studying neurodegenerative diseases.
However, one of the limitations of using this compound in lab experiments is its complex synthesis process. This makes it challenging to produce large quantities of this compound, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol. One potential direction is to further study the mechanism of action of this compound. Understanding how this compound inhibits the BET family of proteins can provide valuable insights into the development of new cancer treatments.
Another future direction is to explore the potential use of this compound in combination with other compounds. Studies have shown that combining this compound with other anti-cancer drugs can lead to synergistic effects, which can enhance the efficacy of cancer treatments.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. This compound has potent anti-cancer properties, neuroprotective effects, and has been studied for its potential use in treating other diseases. While the synthesis of this compound is a complex process, its potential benefits make it a valuable tool for researchers in the field of biochemistry and pharmacology.
合成方法
The synthesis of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol is a complex process that involves several steps. The first step involves the preparation of 3-(3,6-dibromo-9H-carbazol-9-yl)propanoic acid, which is then reacted with 4-benzoylpiperazine to form the final product. The synthesis of this compound requires technical expertise and specialized equipment, which makes it a challenging process.
科学研究应用
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[4-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Br2N3O2/c27-19-6-8-24-22(14-19)23-15-20(28)7-9-25(23)31(24)17-21(32)16-29-10-12-30(13-11-29)26(33)18-4-2-1-3-5-18/h1-9,14-15,21,32H,10-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPFJDYKYMTSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chlorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5191988.png)
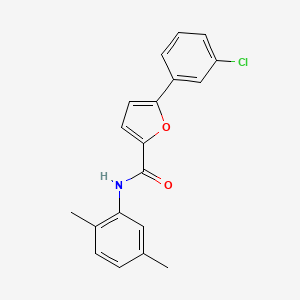
![3-allyl-5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191998.png)
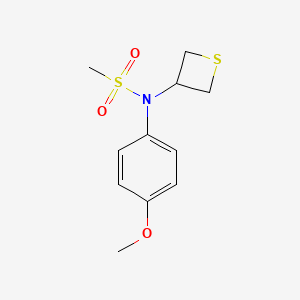
![1,2-dichloro-3-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5192007.png)
amino]-N-(2,6-difluorophenyl)benzamide](/img/structure/B5192011.png)
![1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5192017.png)
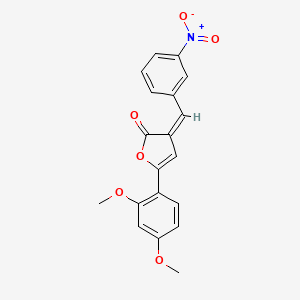

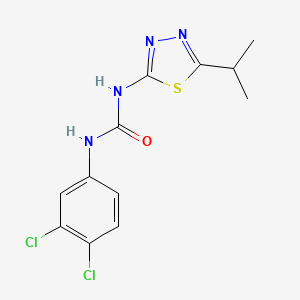
![2-fluoro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5192041.png)
![5-(3-{1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5192049.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B5192053.png)
